molecular formula C16H18N4O3 B2480666 N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034360-11-5

N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2480666
CAS No.: 2034360-11-5
M. Wt: 314.345
InChI Key: QJNBPFPTLSBUBR-UHFFFAOYSA-N
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Description

N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multi-step organic reactions. The process may start with the preparation of the nicotinamide core, followed by the introduction of the pyrimidinyl and tetrahydrofuran groups. Common reagents used in these reactions include pyrimidine derivatives, nicotinic acid or its esters, and tetrahydrofuran. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog with a well-known role in biology as a form of vitamin B3.

    Pyrimidinyl derivatives: Compounds with similar pyrimidine structures that may have comparable biological activities.

    Tetrahydrofuran derivatives: Molecules containing the tetrahydrofuran ring, often used in medicinal chemistry.

Uniqueness

N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness could make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-methylpyrimidin-2-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11-6-7-17-16(19-11)20-15(21)12-4-5-14(18-9-12)23-10-13-3-2-8-22-13/h4-7,9,13H,2-3,8,10H2,1H3,(H,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNBPFPTLSBUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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